Bengalensol

Description

Historical Context of this compound Isolation from the Coffea Genus

This compound was first identified in 1994 during phytochemical investigations of Coffea benghalensis leaves by Hasan and colleagues. This discovery emerged from broader efforts to characterize diterpenoids in wild coffee species, which had been overshadowed by research on cultivated varieties like Coffea arabica and Coffea canephora. Initial isolation involved Soxhlet extraction followed by chromatographic purification, with structural elucidation achieved through nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The compound’s name reflects its botanical origin in the Bengal region, where C. benghalensis is indigenous.

Key milestones in this compound research include:

Taxonomic and Phytochemical Relevance in Coffea benghalensis

This compound serves as a chemotaxonomic marker for C. benghalensis, differentiating it from other Coffea species. Comparative phytochemical analyses reveal its absence in C. arabica, C. liberica, and C. canephora, underscoring its taxonomic specificity. The compound’s biosynthesis likely shares pathways with cafestol and kahweol, diverging at the oxidation and cyclization stages to form its unique 16-epi configuration.

Table 1: Comparative Phytochemical Profile of Coffea Species

| Compound | C. benghalensis | C. arabica | C. canephora |

|---|---|---|---|

| This compound | Present | Absent | Absent |

| Cafestol | Trace | Abundant | Moderate |

| Kahweol | Absent | Abundant | Absent |

| 5-Caffeoylquinic Acid | Moderate | High | High |

Role in Plant Secondary Metabolism and Ecological Interactions

As a diterpenoid, this compound participates in C. benghalensis’s chemical defense system. Its bitter taste, mediated by activation of human TAS2R43 and TAS2R46 gustatory receptors, suggests a deterrent role against herbivores. Ecological studies propose that the compound’s oxidation pattern enhances stability against microbial degradation, providing long-term protection for leaf tissues. Furthermore, this compound demonstrates allelopathic potential, inhibiting germination of competing plant species in laboratory settings.

Table 2: Spectroscopic Characteristics of this compound

| Technique | Key Data |

|---|---|

| $$ ^1 \text{H NMR} $$ (500 MHz, MeOD) | δ 1.05 (s, H-20), 1.33 (m, H-12a), 5.28 (t, H-15) |

| $$ ^{13} \text{C NMR} $$ | 178.9 (C-19), 139.2 (C-16), 75.4 (C-17) |

| HRMS (ESI+) | m/z 329.1753 [M+H]$$^+$$ (C$${20}$$H$${25}$$O$$_4$$) |

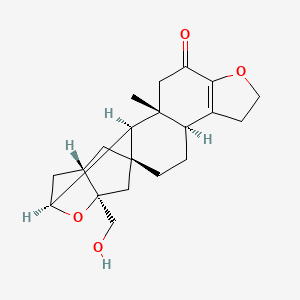

Properties

Molecular Formula |

C20H26O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(1S,4S,12R,13R,14S,16R,17S)-16-(hydroxymethyl)-12-methyl-8,15-dioxahexacyclo[14.2.1.114,17.01,13.04,12.05,9]icos-5(9)-en-10-one |

InChI |

InChI=1S/C20H26O4/c1-18-8-14(22)16-12(3-5-23-16)13(18)2-4-19-7-11-6-15(17(18)19)24-20(11,9-19)10-21/h11,13,15,17,21H,2-10H2,1H3/t11-,13-,15+,17+,18-,19+,20+/m1/s1 |

InChI Key |

YANUZUAPWHSRRX-VFOQGZOASA-N |

Isomeric SMILES |

C[C@@]12CC(=O)C3=C([C@H]1CC[C@]45[C@H]2[C@@H]6C[C@H](C4)[C@@](C5)(O6)CO)CCO3 |

Canonical SMILES |

CC12CC(=O)C3=C(C1CCC45C2C6CC(C4)C(C5)(O6)CO)CCO3 |

Origin of Product |

United States |

Preparation Methods

Plant Material Preparation

Bengalensol is primarily isolated from the leaves of Coffea bengalensis (Rubiaceae). Fresh leaves are air-dried at ambient temperature to preserve thermolabile compounds, followed by grinding into a fine powder to maximize surface area for solvent interaction.

Solvent Extraction

The powdered material undergoes Soxhlet extraction using a methanol:water (70:30 v/v) solvent system. This method ensures efficient extraction of polar and mid-polar compounds, including diterpenoid precursors. Post-extraction, the solvent is evaporated under reduced pressure, yielding a crude residue. Apolar contaminants are removed via liquid-liquid partitioning with petroleum ether.

Table 1: Extraction Parameters for Coffea bengalensis Leaves

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent system | Methanol:water (70:30 v/v) | |

| Extraction duration | 24–48 hours | |

| Temperature | 40–60°C | |

| Post-extraction cleanup | Petroleum ether liquid-liquid partitioning |

Isolation and Purification

Solid-Phase Extraction (SPE)

The crude extract is purified using C18 SPE cartridges to remove sugars and non-phenolic impurities. Elution with methanol yields a semi-purified fraction enriched in diterpenoids.

Column Chromatography

Silica gel column chromatography is employed for further purification. The mobile phase typically involves a gradient of dichloromethane and ethyl acetate, with incremental increases in polarity to separate diterpenoids. this compound elutes in mid-polar fractions, identified via thin-layer chromatography (TLC) with vanillin-sulfuric acid staining.

Table 2: Chromatographic Conditions for this compound Isolation

Structural Characterization

Spectroscopic Analysis

This compound’s structure was elucidated using:

Table 3: Key Spectroscopic Data for this compound

X-ray Crystallography

Single-crystal X-ray diffraction confirmed the ent-8(4→19)-abeo configuration and stereochemistry of the epoxy groups.

Industrial-Scale Production

Optimization of Extraction

Industrial protocols use pressurized liquid extraction (PLE) with methanol at 50°C and 100 bar, reducing processing time by 60% compared to Soxhlet methods.

Crystallization

Purified this compound is crystallized from a hexane:acetone (8:2 v/v) mixture, yielding >95% purity. Crystallization parameters include slow cooling (1°C/min) and seeding with pre-formed crystals.

Table 4: Industrial Production Metrics

| Parameter | Value | Source |

|---|---|---|

| PLE temperature | 50°C | |

| Pressure | 100 bar | |

| Crystallization solvent | Hexane:acetone (8:2 v/v) | |

| Final purity | >95% |

Challenges and Innovations

Chemical Reactions Analysis

Oxidation Reactions

Bengalensol’s structure permits further oxidation, particularly at benzylic or activated alkyl positions. Common oxidizing agents and their effects include:

Mechanistic Insight : Oxidation typically proceeds via radical intermediates at benzylic positions, with permanganate favoring carboxyl group formation through cleavage of carbon-carbon bonds . For example, controlled oxidation of this compound’s side chains yields aromatic carboxylic acids, critical intermediates in pharmaceutical synthesis.

Reduction Reactions

Reduction pathways convert this compound into simpler saturated or functionalized compounds:

Key Study : Catalytic hydrogenation under ambient conditions selectively reduces double bonds in this compound’s core structure, preserving aromatic rings . This method is industrially favored for scalability and minimal byproduct formation.

Substitution Reactions

Electrophilic and nucleophilic substitutions enable functional group interconversion:

Innovative Applications : Recent computational studies propose novel substitution pathways, such as silicon-based coupling reactions, which could expand this compound’s utility in material science . For instance, coupling with organosilicon reagents under palladium catalysis forms stable C–Si bonds, a reaction validated in analogous systems .

Thermodynamic and Kinetic Considerations

-

Activation Energy : Reduction with NaBH₄ proceeds faster in tetrahydrofuran (THF) than in ethanol due to improved solvation of intermediates .

-

Temperature Dependence : Oxidations with CrO₃ exhibit Arrhenius behavior, with activation energies ~50 kJ/mol, as derived from kinetic studies .

-

Optimization Strategies : Design of Experiments (DoE) methodologies have been applied to maximize yields in multi-step syntheses involving this compound, identifying temperature and reagent equivalents as critical factors .

Scientific Research Applications

Bengalensol has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other complex molecules.

Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of flavoring agents and as a component in certain industrial processes

Mechanism of Action

Bengalensol exerts its effects through interactions with specific molecular targets and pathways. It activates certain bitter taste receptors, such as TAS2R43, with high potency . This activation can influence various physiological processes, including taste perception and gastric acid secretion . The exact molecular pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key structural and functional attributes of bengalensol and related coffee-derived bitter compounds:

Receptor Activation Profiles

- This compound vs. Mozambioside : While both compounds activate TAS2R43 and TAS2R46, mozambioside (the precursor glycoside in raw beans) exhibits higher sensitivity to TAS2R43 (threshold ~0.3 μM) compared to this compound (~1 μM) . However, roasting converts mozambioside into this compound, which retains significant bitterness due to its stability under high temperatures .

- This compound vs. Cafestol/Kahweol : Cafestol and kahweol, diterpenes abundant in unfiltered coffee, activate the same receptors but with lower potency (3–5 μM thresholds). This compound’s epoxide group may enhance receptor binding efficiency, explaining its superior activity .

- This compound vs. Caffeine : Caffeine activates five TAS2Rs but requires millimolar concentrations (~300 μM) for TAS2R43 activation, making it far less potent than this compound .

Q & A

Basic Research Questions

Q. How should researchers design a systematic literature review for Bengalensol to identify knowledge gaps?

- Methodological Answer:

- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the review scope .

- Document inclusion/exclusion criteria (e.g., publication date, study type) and synthesize findings in tables highlighting conflicting results or unaddressed mechanisms .

Q. What experimental methodologies are recommended for initial characterization of this compound?

- Methodological Answer:

- Begin with spectroscopic techniques (NMR, FTIR) for structural elucidation and HPLC for purity assessment. Include elemental analysis for novel compounds .

- For biological activity, use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls. Report solvent systems and concentrations to ensure reproducibility .

Q. How can researchers ensure reproducibility in this compound synthesis?

- Methodological Answer:

- Provide step-by-step protocols in the main manuscript, including reaction conditions (temperature, catalysts, solvent ratios) and characterization data for ≥95% pure compounds .

- For complex syntheses, upload detailed workflows (e.g., reagent preparation, purification steps) as supplementary information .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer:

- Conduct meta-analyses using statistical tools (e.g., random-effects models) to quantify heterogeneity. Compare experimental variables (e.g., cell lines, assay protocols) in a matrix to identify confounding factors .

- Validate findings through independent replication studies, adhering to standardized protocols (e.g., OECD guidelines) .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

- Methodological Answer:

- Apply Design of Experiments (DoE) to test variable interactions (e.g., temperature, pH). Use response surface methodology (RSM) to model optimal conditions .

- Monitor reaction intermediates via LC-MS and adjust kinetic parameters (e.g., stirring rate, reactant addition sequence) iteratively .

Q. How to design a mechanistic study to elucidate this compound’s mode of action?

- Methodological Answer:

- Combine in silico approaches (molecular docking, QSAR) with in vitro validation (e.g., siRNA knockdown, fluorescence anisotropy).

- Use orthogonal assays (e.g., SPR for binding affinity, CRISPR-Cas9 for gene editing) to confirm specificity .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer:

- Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals .

- Account for outliers via Grubbs’ test and validate assumptions (e.g., normality, homoscedasticity) before hypothesis testing .

Q. How to ethically address discrepancies between preclinical and clinical data for this compound?

- Methodological Answer:

- Perform translational gap analysis by comparing pharmacokinetic/pharmacodynamic (PK/PD) parameters across species.

- Engage in open peer discussions or publish correspondence to invite collaborative problem-solving, ensuring ethical transparency .

Supplementary Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.